molecular formula C15H15F2N3O3 B5438188 N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide

N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide

Cat. No.: B5438188
M. Wt: 323.29 g/mol
InChI Key: DTKKMWAMTZWRME-ZDUSSCGKSA-N
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Description

“N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a difluorophenoxy group, which is a derivative of phenol with two fluorine atoms and an ether linkage . It also has an amide group, which is a common functional group in biochemistry and drug design .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the difluorophenoxy group, and the coupling with L-serinamide. The exact synthesis would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the difluorophenoxy group, and the amide linkage. The spatial arrangement of these groups could have significant effects on the compound’s properties and biological activity .


Chemical Reactions Analysis

As an organic compound, “this compound” could undergo a variety of chemical reactions. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the aromatic rings might affect its solubility, while the fluorine atoms could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses. For example, it could be studied as a potential drug candidate, or its chemical reactivity could be explored for potential applications in organic synthesis .

Properties

IUPAC Name

(2S)-2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O3/c16-11-4-3-10(6-12(11)17)23-15-9(2-1-5-19-15)7-20-14(22)13(18)8-21/h1-6,13,21H,7-8,18H2,(H,20,22)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKKMWAMTZWRME-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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